3,4-difluoro-5-(trifluoromethyl)benzoic Acid
Description
Properties
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUNRJPLPRCMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381969 | |
| Record name | 3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237761-76-1 | |
| Record name | 3,4-difluoro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluoro-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-5-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the direct fluorination of benzoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, fluorinating agents, and bases. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorinated aromatic ring .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoic acids, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Ingredient (API) Synthesis
3,4-Difluoro-5-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of various active pharmaceutical ingredients. Its lipophilicity and binding affinity due to fluorinated substituents make it an attractive candidate for drug development. The compound can be easily modified through amination reactions or converted to acyl chlorides for further chemical transformations.
Case Study: Antiviral Agents
Research has demonstrated that derivatives of this compound can act as fusion inhibitors for the influenza A virus. These compounds show significant inhibition of viral replication, making them potential candidates for antiviral drug development .
Agricultural Chemistry
Pesticide Development
The compound has been investigated for its potential use in developing novel insecticides and herbicides. Its fluorinated structure enhances stability and efficacy against various pests.
Case Study: Insecticide Formulation
Fluralaner, a systemic insecticide derived from fluorinated benzoic acids, including this compound, has shown effectiveness in treating flea and tick infestations in mammals. The compound operates by antagonistically inhibiting chloride channels in the nervous systems of arthropods without affecting mammals .
Material Science
Polymer Chemistry
Fluorinated compounds like this compound are utilized in polymer chemistry to enhance the properties of materials. Their incorporation into polymer matrices can improve thermal stability and chemical resistance.
Data Table: Properties of Fluorinated Polymers
| Property | Non-fluorinated Polymer | Fluorinated Polymer |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Surface Energy | High | Low |
Analytical Chemistry
Quantification Techniques
The compound is also utilized in analytical chemistry for developing methods to quantify fluorinated compounds in biological samples. Its unique spectral properties facilitate the detection and quantification of similar compounds.
Case Study: UHPLC-MS/MS Method Development
A recent study established a validated UHPLC-MS/MS method for quantifying enantiomers of benzoic acids in biological samples. This method leverages the unique characteristics of this compound to provide accurate measurements essential for pharmacokinetic studies .
Mechanism of Action
The mechanism of action of 3,4-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Fluorinated benzoic acids exhibit diverse physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Acidity and Reactivity
The acidity of benzoic acids correlates with electron-withdrawing substituents. The -CF₃ group in this compound significantly lowers the pKa compared to non-CF₃ analogs (e.g., 3,5-difluorobenzoic acid). For instance:
- This compound : Estimated pKa ~1.5–2.0 (due to strong -I effect of -CF₃) .
- 3,5-Difluorobenzoic acid : pKa ~2.5–3.0 (weaker electron withdrawal from F alone) .
- 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid : pKa ~2.2–2.7 (methyl group slightly counteracts -CF₃’s electron withdrawal) .
Thermal and Solubility Properties
While explicit data on melting points or solubility are unavailable in the provided evidence, trends can be inferred:
- Lipophilicity: The -CF₃ group increases logP (octanol-water partition coefficient) compared to non-CF₃ analogs, favoring organic solvent solubility .
- Crystallinity : Methyl-substituted analogs (e.g., 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid) may exhibit lower melting points due to reduced symmetry .
Research and Industrial Relevance
- Synthetic Challenges : Fluorination and trifluoromethylation require specialized reagents (e.g., SF₄ or CF₃Cu), as seen in related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid .
Biological Activity
3,4-Difluoro-5-(trifluoromethyl)benzoic acid (CAS No. 237761-76-1) is a fluorinated aromatic carboxylic acid characterized by two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group at the 5 position of the benzoic acid ring. With a molecular formula of CHFO and a molecular weight of approximately 226.10 g/mol, this compound has garnered attention due to its unique electronic properties and potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals .
The presence of multiple fluorine substituents in this compound significantly influences its chemical reactivity and biological interactions. The electronegative nature of fluorine enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes .
Anti-inflammatory Properties
Research indicates that this compound exhibits potential anti-inflammatory properties . Studies have shown that it may modulate various biological pathways, although the precise mechanisms remain to be fully elucidated. Its interactions with specific biological targets suggest that it could serve as a candidate for therapeutic applications.
Interaction Studies
Interaction studies employing molecular docking and spectroscopy techniques have demonstrated that this compound can bind to specific proteins and enzymes. These interactions are crucial for understanding its mechanism of action within biological systems.
Antimicrobial Activity
Recent studies have explored the antimicrobial efficacy of derivatives related to this compound. For instance, derivatives with similar structural features have shown significant activity against various bacterial strains. The structure-activity relationship (SAR) indicates that compounds with trifluoromethyl groups exhibit enhanced potency compared to their non-fluorinated counterparts .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Potential anti-inflammatory |
| Related Trifluoromethyl Derivative | 0.78 - 3.125 | Potent growth inhibitor against Gram-positive bacteria |
| Unsubstituted derivative | >10 | Negligible activity |
Mechanistic Insights
The mechanism of action for compounds similar to this compound often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways. For example, certain derivatives have been reported to inhibit biofilm formation in bacteria, which is critical for treating chronic infections .
Q & A
Basic: What are the most reliable synthetic routes for 3,4-difluoro-5-(trifluoromethyl)benzoic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves halogenation and carboxylation steps. For example, bromination of a precursor like 3,4-difluoro-5-(trifluoromethyl)toluene followed by oxidation using potassium permanganate (KMnO₄) or a catalytic system (e.g., RuO₂/NaIO₄) to yield the benzoic acid derivative . Purity optimization requires rigorous purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS confirm purity (>95%) .
Basic: How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹⁹F NMR : The absence of aromatic protons (due to fluorine substitution) and distinct splitting patterns for residual protons (e.g., COOH proton at δ ~12-13 ppm) are key. ¹⁹F NMR shows signals for -CF₃ (~-60 to -65 ppm) and -F substituents (~-110 to -130 ppm) .
- IR : A strong carbonyl stretch (C=O) near 1680-1700 cm⁻¹ and C-F stretches (1100-1250 cm⁻¹) confirm the functional groups .
Advanced: How can computational tools like Mercury and SHELX resolve ambiguities in crystallographic data for this compound?
Methodological Answer:
- Mercury : Visualizes crystal packing and hydrogen-bonding networks. Use the "Overlay Structures" feature to compare experimental data with predicted models, identifying discrepancies in bond lengths or angles .
- SHELX : Refine X-ray diffraction data by adjusting thermal parameters (ADPs) and validating against Fo-Fc difference maps. For high-resolution data, anisotropic refinement improves accuracy . Cross-validation with R-factors (<5%) ensures reliability .
Advanced: How can researchers reconcile conflicting reports on the compound’s melting point or solubility?
Methodological Answer:
Conflicts often arise from impurities or measurement techniques. For example:
- Melting Point : Use differential scanning calorimetry (DSC) to confirm reported ranges (e.g., 287–294°C) .
- Solubility : Compare data in DMSO, ethanol, or aqueous buffers using UV-Vis spectroscopy (λmax ~260 nm) under standardized conditions . Purity assays (e.g., elemental analysis) must accompany solubility studies to rule out solvent impurities .
Advanced: What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking (AutoDock/Vina) : Model interactions with active sites, focusing on fluorine’s role in hydrogen bonding or hydrophobic effects .
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in derivatization reactions?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions. For example:
- Suzuki Coupling : Use Pd catalysts to cross-couple with boronic acids at the 4-position .
- Esterification : React with thionyl chloride (SOCl₂) to form acyl chlorides, then esterify with alcohols .
DFT calculations (Gaussian) predict charge distribution and reactivity hotspots .
Advanced: What analytical methods are critical for assessing stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC at 24/48/72 hours .
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition above 200°C .
- Light Sensitivity : Expose to UV-Vis light (λ=254 nm) and track photodegradation products via LC-MS .
Advanced: How can researchers design derivatives to enhance bioavailability while retaining activity?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl or ethyl esters) .
- Fluorine Scanning : Replace -F substituents with -Cl or -OCH₃ to modulate logP and pKa .
- In Silico ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HF) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How can crystallographic data predict polymorphic forms and their stability?
Methodological Answer:
- Mercury : Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) to identify stable polymorphs .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) driving polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
